

# Physicochemical properties and spectral data of Petasitolone

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# Petasitolone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Petasitolone** (CAS No. 35124-22-2) is a naturally occurring eremophilane sesquiterpenoid, a class of organic compounds characterized by a specific bicyclic framework.[1][2] These compounds are derived from eudesmanes via the migration of a methyl group.[1][2] Found in plants such as Petasites japonicus, **Petasitolone**'s structure incorporates a cyclohexenone ring, a tertiary alcohol, and multiple stereocenters, making it a molecule of interest for phytochemical and pharmacological studies. This guide provides a detailed overview of its known physicochemical properties, expected spectral characteristics, and the experimental protocols required for its analysis.

### **Physicochemical Properties of Petasitolone**

The fundamental physicochemical characteristics of **Petasitolone** are summarized below. These properties are crucial for its extraction, purification, and formulation in research and development settings.



Property	Value	Source
Molecular Formula	C15H24O2	[3]
Molecular Weight	236.36 g/mol	[3]
CAS Number	35124-22-2	[1][2]
Boiling Point	92°C at 0.15 mmHg	[3]
Melting Point	Not Available	[1]
Optical Rotation	[α] <sup>24</sup> _D_ +16.7 (c=0.99 in MeOH)	[1]
Mass Composition	C 76.23%; H 10.23%; O 13.54%	[1]

### **Spectral Data & Characterization**

While comprehensive, experimentally verified spectral data for **Petasitolone** is not widely published in public databases, its structure allows for the prediction of its key spectral features. Predicted mass spectrometry data is available and provides a basis for identification.[1][2]

#### **Mass Spectrometry (MS)**

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of **Petasitolone**.

• Expected Data: In an Electron Ionization (EI) mass spectrum, **Petasitolone** is expected to show a molecular ion peak [M]<sup>+</sup> at m/z 236. Subsequent fragmentation would likely involve the loss of a water molecule (H<sub>2</sub>O) from the tertiary alcohol and the loss of methyl groups (CH<sub>3</sub>). Cleavage adjacent to the carbonyl group is also a common fragmentation pathway for ketones.[4] Predicted GC-MS data suggests prominent fragments that can be used for its identification in complex mixtures.[1][2]

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is essential for elucidating the detailed carbon-hydrogen framework of **Petasitolone**.



- ¹H NMR: The proton NMR spectrum is expected to be complex due to the 24 hydrogens in varied chemical environments. Key expected signals include:
  - Alkyl Protons (C-H): A series of signals in the upfield region (~0.8-2.5 ppm) corresponding to the methyl, methylene, and methine protons of the bicyclic core.
  - Vinylic Proton (=C-H): A distinct signal in the downfield region (~5.8-6.5 ppm) for the hydrogen on the α,β-unsaturated ketone system.
  - Hydroxyl Proton (O-H): A broad singlet whose chemical shift is dependent on solvent and concentration.
- ¹³C NMR: The carbon NMR spectrum should display 15 distinct signals corresponding to each carbon atom in the molecule.
  - Carbonyl Carbon (C=O): A signal in the far downfield region, typically around 190-220 ppm for a ketone.[5]
  - Olefinic Carbons (C=C): Two signals in the range of 115-150 ppm for the carbons of the double bond in the cyclohexenone ring.[5]
  - Carbinol Carbon (C-OH): A signal for the carbon bearing the hydroxyl group, expected around 60-80 ppm.[6]
  - Alkyl Carbons: Multiple signals in the upfield region (10-55 ppm) for the remaining methyl, methylene, and methine carbons.

#### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in **Petasitolone**.

- Expected Data: The IR spectrum is expected to show characteristic absorption bands:
  - O-H Stretch: A strong and broad band around 3200-3550 cm<sup>-1</sup> from the tertiary alcohol group.
  - C-H Stretch: Sharp bands just below 3000 cm<sup>-1</sup> corresponding to the sp<sup>3</sup> C-H bonds of the alkyl framework.



- C=O Stretch: A strong, sharp absorption band in the region of 1650-1700 cm<sup>-1</sup> for the conjugated ketone.
- C=C Stretch: A band of variable intensity around 1620-1680 cm<sup>-1</sup> for the carbon-carbon double bond.

#### **Ultraviolet-Visible (UV-Vis) Spectroscopy**

UV-Vis spectroscopy provides information about the conjugated  $\pi$ -electron system in the molecule.

Expected Data: Petasitolone contains an α,β-unsaturated ketone, which is a chromophore that absorbs UV light. A maximum absorption (λ\_max) is expected in the range of 210-250 nm, corresponding to the π → π\* transition of the conjugated system.[7]

# **Methodologies for Analysis**

Standardized protocols are essential for obtaining high-quality, reproducible data. The following sections detail the typical experimental procedures for the spectral analysis of sesquiterpenoids like **Petasitolone**.

### **Sample Preparation for Analysis**

- Extraction and Isolation: Petasitolone is typically isolated from its natural source (e.g.,
  Petasites japonicus) using solvent extraction followed by chromatographic techniques such
  as column chromatography and High-Performance Liquid Chromatography (HPLC) to
  achieve high purity.
- Purity Assessment: The purity of the isolated compound should be confirmed using techniques like HPLC or Thin-Layer Chromatography (TLC) before spectral analysis.[8]

#### **Gas Chromatography-Mass Spectrometry (GC-MS)**

GC-MS is a preferred method for the analysis of volatile compounds like sesquiterpenes.[9]

 Sample Preparation: A dilute solution of the purified **Petasitolone** is prepared in a volatile organic solvent (e.g., hexane or ethyl acetate).



- GC Separation: The sample is injected into a GC instrument equipped with a suitable capillary column (e.g., a 5% phenyl polymethylsiloxane column).[10] The oven temperature is programmed to ramp up (e.g., starting at 50°C and increasing to 320°C) to separate the components of the sample based on their boiling points and polarity.[10]
- MS Detection: The separated compounds are introduced into the mass spectrometer, typically operated in electron ionization (EI) mode at 70 eV. The mass analyzer scans a specific mass-to-charge (m/z) range (e.g., 40-600) to generate the mass spectrum.[10]

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR provides detailed structural information.

- Sample Preparation: Approximately 1-5 mg of pure **Petasitolone** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in an NMR tube.
- Data Acquisition: The sample is placed in an NMR spectrometer (e.g., 500 MHz).[11] For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon. 2D NMR experiments like COSY, HSQC, and HMBC can be performed to establish connectivity within the molecule.[11]
- Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl<sub>3</sub> at 7.26 ppm for <sup>1</sup>H and 77.16 ppm for <sup>13</sup>C).[8]

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify functional groups.

- Sample Preparation: For a solid sample, a KBr pellet can be prepared by finely grinding 1-2 mg of Petasitolone with ~100 mg of dry KBr powder and pressing it into a transparent disk.
   [1] Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
- Data Acquisition: The sample is placed in the FTIR spectrometer, and a spectrum is recorded, typically in the range of 4000-400 cm<sup>-1</sup>. A background spectrum is collected first and automatically subtracted from the sample spectrum.



#### **UV-Visible (UV-Vis) Spectroscopy**

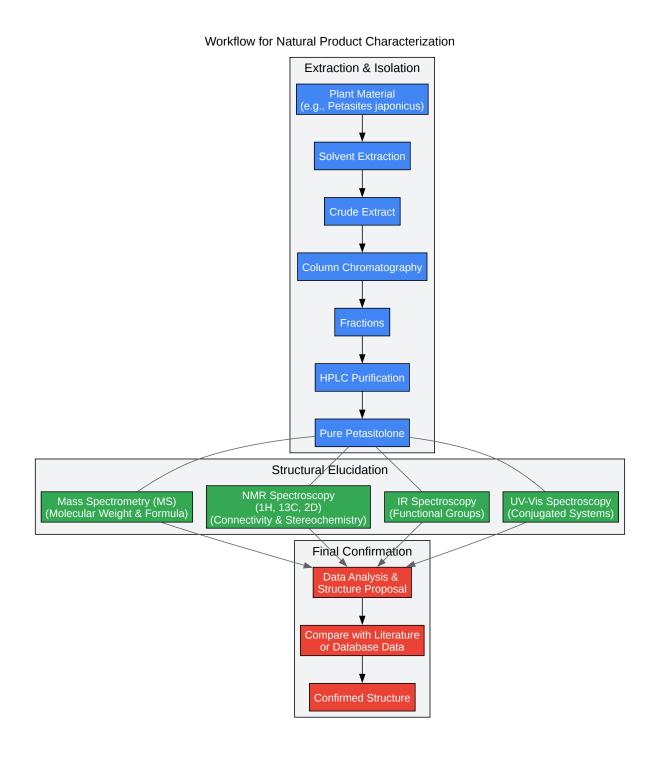
This technique is used to analyze chromophores.

- Sample Preparation: A dilute solution of **Petasitolone** is prepared in a UV-transparent solvent, such as ethanol or methanol. A blank solution containing only the solvent is also prepared.
- Data Acquisition: The blank solution is used to zero the spectrophotometer. The spectrum of the sample solution is then recorded over a specific wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ max).[6]

## **Experimental & Analytical Workflow**

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like **Petasitolone**.





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Caption: A generalized workflow for the isolation and characterization of **Petasitolone**.



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